N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a brominated aromatic ring and a sulfonamide functional group, which may impart unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aromatic rings and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aniline derivative, while oxidation might produce a sulfone.
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits antibacterial or antifungal activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound might interact with enzymes involved in folate synthesis or other metabolic pathways, leading to inhibition of cell growth or function.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMO-4-METHYLPHENYL)BENZENE-1-SULFONAMIDE: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
N-(4-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both a bromine atom and an isopropyl group on the aromatic rings. These functional groups can significantly influence the compound’s chemical properties and potential biological activities, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H18BrNO2S |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-11(2)13-5-7-14(8-6-13)21(19,20)18-16-9-4-12(3)10-15(16)17/h4-11,18H,1-3H3 |
InChI Key |
VYQXPVCPVHBOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)Br |
Origin of Product |
United States |
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